molecular formula C17H26ClN3O2 B7077429 2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide

Cat. No.: B7077429
M. Wt: 339.9 g/mol
InChI Key: JEFLDICMBRNELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamido group, a chloroanilino group, and a heptan-2-ylacetamide moiety.

Preparation Methods

The synthesis of 2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Chlorination: The selective chlorination of the aromatic ring to introduce the chloro group.

    Amidation: The formation of the heptan-2-ylacetamide moiety through amidation reactions.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: The compound can be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide can be compared with other similar compounds, such as:

    2-acetamido-5-chlorothiazole: A compound with a similar acetamido and chloro group but different core structure.

    2-acetamido-5-chlorophenylboronic acid: Another compound with a similar functional group arrangement but different chemical properties.

Properties

IUPAC Name

2-(2-acetamido-5-chloroanilino)-N-heptan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2/c1-4-5-6-7-12(2)20-17(23)11-19-16-10-14(18)8-9-15(16)21-13(3)22/h8-10,12,19H,4-7,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLDICMBRNELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)CNC1=C(C=CC(=C1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.